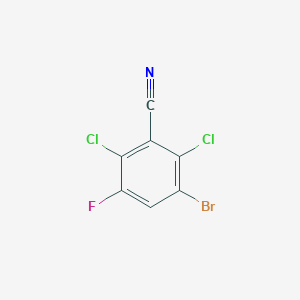
3-Cyano-2,4-dichloro-5-fluorobromobenzene
货号 B8277365
分子量: 268.89 g/mol
InChI 键: KGQMGNLCSQAIFJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US06699992B2
Procedure details


47.2 g of 3-cyano-2,4-dichloro-5-fluoroaniline (0.23 mol) were added to a solution of 150 ml of hydrochloric acid-water (1:1). The resulting mixture was stirred to be a slurry and then cooled to 0-5° C. A solution of sodium nitrite (16.7 g, 0.242 mol) and water (46 ml) was added thereto over 30 minutes. The resulting solution was added to a solution of cuprous bromide (0.275 mol) in 147 ml of hydrobromic acid. The reaction mixture was stirred for 2 hours and allowed overnight. The resulting mixture was wet-distilled. The distilled fraction was extracted with toluence. The oil layer was washed successively with 10% aqueous solution of NaOH, concentrated sulfuric acid and water, and dried over anhydrous sodium sulfate. After removing the solvent, the residue was crystallized from toluene to give 53.3 g of 3-cyano-2,4-dichloro-5-fluorobromobenzene (0.198 mol) in 86.2% yield.
Name
3-cyano-2,4-dichloro-5-fluoroaniline
Quantity
47.2 g
Type
reactant
Reaction Step One




[Compound]
Name
cuprous bromide
Quantity
0.275 mol
Type
reactant
Reaction Step Three


Yield
86.2%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[C:4]([Cl:12])=[C:5]([CH:7]=[C:8]([F:11])[C:9]=1[Cl:10])N)#[N:2].Cl.O.N([O-])=O.[Na+].O.[BrH:20]>>[C:1]([C:3]1[C:4]([Cl:12])=[C:5]([Br:20])[CH:7]=[C:8]([F:11])[C:9]=1[Cl:10])#[N:2] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
3-cyano-2,4-dichloro-5-fluoroaniline
|
|
Quantity
|
47.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C=1C(=C(N)C=C(C1Cl)F)Cl
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl.O
|
Step Two
|
Name
|
|
|
Quantity
|
16.7 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
46 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
[Compound]
|
Name
|
cuprous bromide
|
|
Quantity
|
0.275 mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
147 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
2.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred for 2 hours
|
|
Duration
|
2 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
allowed overnight
|
|
Duration
|
8 (± 8) h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The resulting mixture was wet-distilled
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The distilled fraction was extracted with toluence
|
WASH
|
Type
|
WASH
|
|
Details
|
The oil layer was washed successively with 10% aqueous solution of NaOH, concentrated sulfuric acid and water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removing the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was crystallized from toluene
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C=1C(=C(C=C(C1Cl)F)Br)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.198 mol | |
| AMOUNT: MASS | 53.3 g | |
| YIELD: PERCENTYIELD | 86.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
